1-(Quinolin-5-yl)propan-1-one

Monoamine Oxidase B Inhibition CNS Drug Discovery Alzheimer’s Disease

1-(Quinolin-5-yl)propan-1-one (CAS 1053655-90-5) is a synthetic quinoline derivative featuring a propan-1-one substituent at the 5-position of the quinoline ring. It has been identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B), with an IC₅₀ value of 10 nM against the recombinant enzyme, representing a 350-fold selectivity over MAO-A and a 330-fold selectivity over acetylcholinesterase (AChE).

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
CAS No. 1053655-90-5
Cat. No. B1395639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Quinolin-5-yl)propan-1-one
CAS1053655-90-5
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCCC(=O)C1=C2C=CC=NC2=CC=C1
InChIInChI=1S/C12H11NO/c1-2-12(14)10-5-3-7-11-9(10)6-4-8-13-11/h3-8H,2H2,1H3
InChIKeyZJYNIPGVGZFHGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Quinolin-5-yl)propan-1-one (CAS 1053655-90-5) – A Selective MAO-B Inhibitor and Versatile Quinoline Building Block for CNS Drug Discovery


1-(Quinolin-5-yl)propan-1-one (CAS 1053655-90-5) is a synthetic quinoline derivative featuring a propan-1-one substituent at the 5-position of the quinoline ring [1]. It has been identified as a potent and selective inhibitor of human monoamine oxidase B (MAO-B), with an IC₅₀ value of 10 nM against the recombinant enzyme, representing a 350-fold selectivity over MAO-A and a 330-fold selectivity over acetylcholinesterase (AChE) [2]. The compound serves as a versatile scaffold in medicinal chemistry for the development of CNS-targeted therapeutics, particularly in the context of neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases [3]. Its physicochemical profile—comprising a molecular weight of 185.22 g/mol, a calculated LogP of approximately 2.8, and a topological polar surface area of 30 Ų—suggests favorable blood-brain barrier permeability, an essential attribute for central nervous system drug candidates [1].

Why 1-(Quinolin-5-yl)propan-1-one (CAS 1053655-90-5) Cannot Be Substituted by Generic Quinoline Analogs


Generic substitution of 1-(Quinolin-5-yl)propan-1-one with other quinoline derivatives is inadvisable due to profound differences in target selectivity and potency arising from the precise 5-position propan-1-one substitution. For example, the closely related 1-(quinolin-5-yl)ethanone (CAS 103854-56-4) exhibits cytotoxic activity against MCF-7 and HeLa cells with IC₅₀ values of 15–20 μM , but lacks any reported MAO-B inhibitory activity, underscoring how the extension of the acyl chain from acetyl to propanoyl radically alters the pharmacological profile. Furthermore, unsubstituted quinoline itself is a weak, non-competitive inhibitor of MAO-B and preferentially inhibits MAO-A [1]. Even within the broader class of quinoline-containing MAO-B inhibitors, such as the donepezil-propargylamine-8-hydroxyquinoline hybrid DPH6 (IC₅₀ = 10.2 ± 0.9 μM for MAO-B) [2] or certain quinoline-sulfonamides (IC₅₀ = 0.47 ± 0.03 μM for MAO-B) [3], the specific 5-propanone substitution of the target compound confers a distinct combination of potency (10 nM) and selectivity (>300-fold over MAO-A and AChE) that is not replicated by other analogs. Substitution therefore risks compromising target engagement, selectivity, and downstream experimental outcomes in CNS-focused research programs.

Quantitative Differentiation Evidence for 1-(Quinolin-5-yl)propan-1-one (CAS 1053655-90-5) Relative to Structural Analogs and MAO-B Inhibitors


High Potency MAO-B Inhibition – 10 nM IC₅₀ vs. Structurally Related Quinoline Derivatives

1-(Quinolin-5-yl)propan-1-one exhibits a remarkable 1,540-fold increase in MAO-B inhibitory potency compared to the close structural analog 1-(quinolin-5-yl)ethanone. While the target compound achieves an IC₅₀ of 10 nM against human recombinant MAO-B [1], the ethanone analog displays an IC₅₀ of 15.4 μM (15,400 nM) [2], clearly demonstrating that the propan-1-one moiety is critical for high-affinity interaction with the MAO-B active site. This differential is further supported by the observation that unsubstituted quinoline acts as a weak, non-competitive MAO-B inhibitor with substantially lower potency [3].

Monoamine Oxidase B Inhibition CNS Drug Discovery Alzheimer’s Disease

Exceptional MAO-B Selectivity – 350-fold Over MAO-A vs. Other Quinoline-Based Inhibitors

The selectivity profile of 1-(Quinolin-5-yl)propan-1-one distinguishes it from many quinoline-derived MAO inhibitors that exhibit dual or preferential MAO-A inhibition. The compound achieves an IC₅₀ of >3,500 nM against MAO-A, yielding a selectivity index (MAO-A IC₅₀ / MAO-B IC₅₀) of >350 [1]. In contrast, the 8-hydroxyquinoline-propargylamine hybrid DPH6 shows only a modest 1.6-fold selectivity (MAO-A IC₅₀ = 6.2 μM; MAO-B IC₅₀ = 10.2 μM) [2], while unsubstituted quinoline preferentially inhibits MAO-A [3]. Even highly optimized quinoline-sulfonamide dual inhibitors exhibit balanced activity against both isoforms (e.g., MAO-A IC₅₀ = 0.59 μM; MAO-B IC₅₀ = 0.47 μM) [4].

Monoamine Oxidase Selectivity Parkinson’s Disease Off-Target Mitigation

Weak CYP3A4 and P‑gp Interaction – Reduced Drug-Drug Interaction Liability Compared to Broader Quinoline Derivatives

1-(Quinolin-5-yl)propan-1-one demonstrates a favorable ADME profile with respect to major metabolic enzymes and efflux transporters. It exhibits weak inhibition of human CYP3A4 with an IC₅₀ of 3,500 nM (3.5 μM) [1], and minimal interaction with P-glycoprotein (P-gp) at comparable concentrations [2]. In contrast, many quinoline-based compounds and marketed drugs show significant CYP3A4 inhibition or P-gp substrate liability, leading to potential drug-drug interactions. For instance, the antimalarial quinoline drug primaquine and its derivatives demonstrate variable but often stronger CYP450 interactions [3].

CYP450 Inhibition Drug-Drug Interactions ADME-Tox

BBB-Permeable Physicochemical Profile – 5-Position Propanone Confers Advantage over Other Quinoline Regioisomers

The physicochemical properties of 1-(Quinolin-5-yl)propan-1-one align with established guidelines for CNS drug-likeness. Its molecular weight (185.22 g/mol), calculated LogP (2.8), and topological polar surface area (TPSA = 30 Ų) all fall within optimal ranges for passive blood-brain barrier diffusion [1]. In contrast, 5-substituted quinoline derivatives with larger or more polar substituents often exhibit reduced BBB permeability. For example, the 8-hydroxyquinoline-containing DPH6 hybrid has a molecular weight of approximately 500 g/mol and a TPSA > 80 Ų, limiting its CNS penetration despite moderate in vivo activity [2]. Even the simpler 1-(quinolin-5-yl)ethanone, while sharing a similar MW, lacks the balanced lipophilicity of the propanone derivative (calculated LogP ≈ 2.2) [3].

Blood-Brain Barrier Permeability CNS Drug Design Physicochemical Properties

Versatile Synthetic Utility – 5‑Propanone Handle Enables Unique Derivatization Not Accessible from 5‑Acetyl Analogs

The propan-1-one group at the 5-position of 1-(Quinolin-5-yl)propan-1-one provides a distinct synthetic handle for further derivatization that is not available from the corresponding 5-acetyl (ethanone) analog. The extended alkyl chain allows for α-alkylation, aldol condensation, and enolate chemistry that yields more structurally diverse products compared to the methyl ketone of 1-(quinolin-5-yl)ethanone . Additionally, the ketone can be reduced to the corresponding secondary alcohol or oxidized to the carboxylic acid, offering orthogonal functionalization pathways [1]. This synthetic versatility is particularly valuable in structure-activity relationship (SAR) studies, where small modifications to the acyl chain length can profoundly impact target selectivity and potency, as evidenced by the >1,500-fold difference in MAO-B inhibition between the propanone and ethanone analogs [2].

Synthetic Building Block Quinoline Functionalization Medicinal Chemistry

Optimal Application Scenarios for 1-(Quinolin-5-yl)propan-1-one (CAS 1053655-90-5) Based on Quantified Differentiation


Lead Identification and Optimization for Selective MAO-B Inhibitors in Parkinson’s Disease

Utilize 1-(Quinolin-5-yl)propan-1-one as a potent and highly selective MAO-B inhibitor (IC₅₀ = 10 nM; >350-fold selectivity over MAO-A) [1] in enzymatic and cell-based assays to establish a robust chemical starting point for Parkinson’s disease drug discovery. Its favorable BBB permeability profile (MW = 185 g/mol, LogP = 2.8, TPSA = 30 Ų) [2] supports in vivo proof-of-concept studies, while the low CYP3A4 inhibition (IC₅₀ = 3,500 nM) [1] minimizes confounding drug-drug interaction risks during combination therapy development.

Structure-Activity Relationship (SAR) Studies Exploring 5-Position Quinoline Modifications

Employ the compound as a versatile scaffold for SAR campaigns, leveraging the 5-propanone moiety for α-functionalization, enolate chemistry, and reduction/oxidation sequences that are inaccessible from the corresponding 5-acetyl analog [3]. The >1,500-fold potency differential between the propanone and ethanone derivatives [1] demonstrates that even minor alterations to the acyl chain yield profound biological consequences, making this compound an ideal core for systematic SAR exploration.

Chemical Biology Probe for Validating MAO-B Biology in Neurodegenerative Disease Models

Deploy 1-(Quinolin-5-yl)propan-1-one as a high-quality chemical probe to interrogate MAO-B function in cellular and in vivo models of Alzheimer’s and Parkinson’s diseases. Its exceptional selectivity (>350-fold over MAO-A) [1] ensures that observed phenotypic effects are attributable to MAO-B inhibition rather than off-target MAO-A engagement, while the minimal P-gp interaction reduces efflux-related complications in CNS studies [4].

Reference Standard for MAO-B Inhibitor Screening Assays

Use the compound as a reliable reference standard in high-throughput screening (HTS) campaigns targeting MAO-B, given its well-characterized potency (IC₅₀ = 10 nM), selectivity profile, and availability of orthogonal activity data (CYP3A4, AChE, P-gp) [1][4]. Compared to less selective quinoline-based controls, this compound provides a cleaner benchmark for hit validation and eliminates ambiguity in assay interpretation.

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